molecular formula C12H19ClFN5 B12222673 N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12222673
M. Wt: 287.76 g/mol
InChI Key: UAEJYIIKEWLOQK-UHFFFAOYSA-N
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Description

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 1,5-dimethylpyrazole with appropriate reagents to introduce the 2-fluoroethyl and 5-methyl groups. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction. The final product is then converted to its hydrochloride salt form for stability and ease of handling .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common to achieve high purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Properties

Molecular Formula

C12H19ClFN5

Molecular Weight

287.76 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H18FN5.ClH/c1-9-11(7-15-17(9)3)6-14-12-8-16-18(5-4-13)10(12)2;/h7-8,14H,4-6H2,1-3H3;1H

InChI Key

UAEJYIIKEWLOQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC2=C(N(N=C2)CCF)C.Cl

Origin of Product

United States

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